3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl-
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Overview
Description
3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl- is a complex organic compound classified as a steroid lactone . This compound is notable for its intricate structure and diverse functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl- involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Scientific Research Applications
3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl- has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying steroid lactones and their reactivity. In biology and medicine, it is investigated for its potential therapeutic effects and interactions with biological targets. Industrially, it may be used in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. As a steroid lactone, it may bind to steroid receptors and modulate their activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl- include other steroid lactones such as 17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride . These compounds share a similar core structure but may differ in the specific functional groups attached, leading to variations in their chemical reactivity and biological activity.
Properties
CAS No. |
25495-42-5 |
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Molecular Formula |
C27H32O6 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(5-acetyl-6,10-dimethyl-17,19-dioxo-18-oxahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docosa-8,21-dien-13-yl) acetate |
InChI |
InChI=1S/C27H32O6/c1-14(28)17-5-6-18-24(17,3)9-8-19-25(4)10-7-16(32-15(2)29)13-26(25)11-12-27(18,19)21-20(26)22(30)33-23(21)31/h8,11-12,16-18,20-21H,5-7,9-10,13H2,1-4H3 |
InChI Key |
PSLJWFDKICJBAP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)OC(=O)C)C)C6C4C(=O)OC6=O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)OC(=O)C)C)C6C4C(=O)OC6=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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